molecular formula C17H32O5 B14350085 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-YL)nonanoate CAS No. 94106-28-2

2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-YL)nonanoate

Cat. No.: B14350085
CAS No.: 94106-28-2
M. Wt: 316.4 g/mol
InChI Key: KIXRATXUYMDJMU-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nonanoate ester group. The presence of these functional groups imparts specific chemical reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate typically involves the reaction of 2,4-dimethyl-1,3-dioxolane with a suitable nonanoic acid derivative. One common method is the esterification reaction, where the hydroxyl group of the dioxolane reacts with the carboxylic acid group of the nonanoic acid derivative in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s overall activity is influenced by its ability to interact with cellular components and disrupt normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Uniqueness

2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of both the dioxolane ring and the nonanoate ester group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

94106-28-2

Molecular Formula

C17H32O5

Molecular Weight

316.4 g/mol

IUPAC Name

2-hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate

InChI

InChI=1S/C17H32O5/c1-14(18)12-20-16(19)10-8-6-4-5-7-9-11-17(3)21-13-15(2)22-17/h14-15,18H,4-13H2,1-3H3

InChI Key

KIXRATXUYMDJMU-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)CCCCCCCCC(=O)OCC(C)O

Origin of Product

United States

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